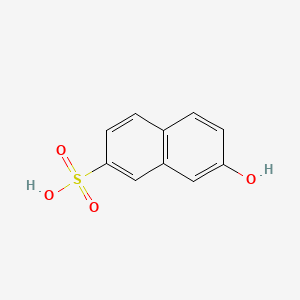

2-Naphthalenesulfonic acid, 7-hydroxy-

Description

Significance in Chemical and Material Science Research

The primary significance of 2-Naphthalenesulfonic acid, 7-hydroxy- lies in its role as a crucial intermediate in the synthesis of a wide array of organic compounds, most notably azo dyes. cymitquimica.com The hydroxyl and sulfonic acid groups on the naphthalene (B1677914) ring system provide reactive sites for coupling reactions, leading to the formation of complex dye molecules with diverse colors. chemicalbook.com Its derivatives, such as 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (Phenyl J-Acid), are instrumental in producing a range of direct dyes for various applications. chemicalbook.comnih.gov

Beyond traditional dye chemistry, advanced research has explored the utility of 2-Naphthalenesulfonic acid, 7-hydroxy- and its derivatives in the development of novel materials. Its inherent fluorescence has led to its use as a fluorescent probe. cymitquimica.com Naphthalene-based fluorescent probes are valued for their good stability, structural plasticity, and high quantum efficiency. google.com For instance, derivatives of hydroxynaphthalenes have been synthesized to create fluorescent probes for detecting metal ions and for mitochondrial pH imaging. google.comgoogle.com

In the realm of material science, this compound and its derivatives are being investigated for the creation of functional polymers. For example, electropolymerisation of aminonaphthalene sulfonic acids, which are structurally related to derivatives of 2-Naphthalenesulfonic acid, 7-hydroxy-, has been used to develop modified electrodes for electrochemical applications. researchgate.net Furthermore, tin complexes of a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, have been synthesized and studied for their potential as photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.gov The condensation of naphthalene-2-sulfonic acid with formaldehyde (B43269) also yields polymeric sulfonic acids with various industrial uses. wikipedia.org

Historical Trajectories in Synthetic Organic Chemistry Research

The history of 2-Naphthalenesulfonic acid, 7-hydroxy- is intertwined with the development of the synthetic dye industry in the late 19th and early 20th centuries. The sulfonation of naphthalene, the process of introducing a sulfonic acid group, was a key industrial reaction. wikipedia.org The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature. Sulfonation at lower temperatures tends to produce naphthalene-1-sulfonic acid, while higher temperatures favor the formation of the more stable naphthalene-2-sulfonic acid. wikipedia.orggoogle.com

The synthesis of hydroxynaphthalenesulfonic acids, such as 2-Naphthalenesulfonic acid, 7-hydroxy-, typically involved the alkaline fusion of the corresponding naphthalenesulfonic acids. wikipedia.orggoogle.com This process, where a sulfonic acid group is replaced by a hydroxyl group by heating with a strong base like sodium hydroxide, was a critical step in producing naphthols and their derivatives. wikipedia.org

The specific isomer, 2-Naphthalenesulfonic acid, 7-hydroxy-, became known as Cassella's F-Acid, indicating its historical importance and likely its development or large-scale production by the chemical company Cassella. wikipedia.org Patents from the early 20th century describe processes for producing various aminohydroxynaphthalene sulfonic acids, which are key dye intermediates derived from compounds like F-Acid. google.com The ability to control the substitution pattern on the naphthalene ring through careful manipulation of reaction conditions was a major focus of research, leading to a wide variety of dye intermediates with specific properties. The development of methods to separate isomers, such as the separation of naphthalene-1-sulfonic acid from the 2-isomer, was also a significant area of research to ensure the purity of the final products. google.com

Interactive Data Table: Properties of 2-Naphthalenesulfonic acid, 7-hydroxy-

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 224.23 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow powder | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

| Common Synonyms | F-Acid, Cassella's Acid | wikipedia.orgcymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEOHWRUBFWKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059053 | |

| Record name | 7-Hydroxy-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-40-0 | |

| Record name | 7-Hydroxynaphthalene-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxynaphthalene-7-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cassella's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hydroxy-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXY-2-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIZ16K8246 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Naphthalenesulfonic Acid, 7 Hydroxy

Optimized Synthesis Pathways for 2-Naphthalenesulfonic Acid, 7-hydroxy-

The synthesis of 7-hydroxy-2-naphthalenesulfonic acid is primarily achieved through two strategic pathways: the sulfonation of 2-naphthol (B1666908) and the alkaline fusion of specific naphthalenedisulfonic acids. The optimization of these pathways is critical for maximizing the yield of the desired isomer over other potential products.

One of the most direct methods is the sulfonation of 2-naphthol (β-naphthol). The position of the incoming sulfo group is highly dependent on reaction conditions, particularly temperature and the concentration of the sulfonating agent, typically sulfuric acid or oleum. acs.orgprepchem.comgoogle.com Kinetic studies on the sulfonation of 2-naphthol in sulfuric acid have shown that a complex mixture of mono- and disulfonic acids is typically formed. acs.org At lower temperatures (e.g., 15-25°C), the formation of 2-naphthol-1-sulfonic acid and 2-naphthol-8-sulfonic acid is often favored. To optimize the yield of the 7-sulfonic acid isomer (a beta-position derivative), higher temperatures are generally required to facilitate the migration of the sulfo group to the thermodynamically more stable position.

Another established industrial route involves the high-temperature fusion of sodium naphthalene-2,7-disulfonate with sodium hydroxide. In this process, one of the sulfonate groups is nucleophilically substituted by a hydroxyl group. This method offers high regioselectivity, provided the correct disulfonated precursor is used. A similar principle is applied in the traditional synthesis of 2-naphthol itself, which involves the alkaline fusion of sodium 2-naphthalenesulfonate. wikipedia.orggoogle.comquora.comnih.gov

The table below summarizes key synthetic approaches based on the sulfonation of 2-naphthol.

Table 1: Isomer Distribution in the Sulfonation of 2-Naphthol This table is generated based on data from kinetic studies of 2-naphthol sulfonation, illustrating the complexity of the product mixture.

| Reactant | Sulfonating Agent | Temperature | Key Products/Isomers | Reference |

|---|---|---|---|---|

| 2-Naphthol | Sulfur Trioxide (in C₂H₃NO₂) | Not specified | 85:15 mixture of 1-S and 8-S (with 1.0 mol-equiv SO₃) | researchgate.net |

| 2-Naphthol | Sulfur Trioxide (in C₂H₃NO₂) | Not specified | 8:14:78 mixture of 5-S, 6-S, and 8-S (with 2.0 mol-equiv SO₃) | researchgate.net |

| 2-Naphthol | Sulfuric Acid (91-97%) | 15-25°C | Mixture including 1-S, 8-S, 6-S, and various disulfonic acids | acs.org |

| 2-Naphthol | Concentrated H₂SO₄ | ~100°C | 2-Naphthol-6-sulfonic acid (Schaeffer's acid) as major product | prepchem.com |

Derivatization Strategies and Reaction Chemistry

The dual functionality of 7-hydroxy-2-naphthalenesulfonic acid makes it a versatile precursor for a wide range of derivatives. Its chemistry is dominated by reactions involving the nucleophilic hydroxyl group, electrophilic substitution on the activated naphthalene (B1677914) ring, and interactions involving the sulfonic acid moiety.

Azo Coupling Reactions and Novel Dye Synthesis Research

7-Hydroxy-2-naphthalenesulfonic acid is an important coupling component in the synthesis of azo dyes. cymitquimica.com The general reaction involves an electrophilic aromatic substitution, where a diazonium salt (the electrophile) attacks the electron-rich naphthalene ring. nih.govpbworks.comyoutube.com The hydroxyl group is a strong activating group, directing the coupling to the ortho position (C-8).

The process begins with the diazotization of a primary aromatic amine to form the reactive diazonium ion. pbworks.com This is then reacted with 7-hydroxy-2-naphthalenesulfonic acid, typically under alkaline conditions which deprotonate the hydroxyl group to form a more strongly activating phenoxide ion. rsc.org This enhances the nucleophilicity of the ring and facilitates the coupling reaction. The resulting azo compounds are highly conjugated systems, which causes them to absorb light in the visible spectrum, making them intensely colored. youtube.comyoutube.com Many important direct and acid dyes are based on this chemistry, utilizing various substituted naphtholsulfonic acids. chemicalbook.comorgsyn.org For example, complex dyes have been synthesized from structures like 7,7'-(carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid], highlighting the utility of this scaffold. spectrabase.com

Table 2: Examples of Azo Dye Synthesis Principles This table illustrates the components used in azo coupling to produce various dye types.

| Diazonium Component (from Amine) | Coupling Component | Resulting Dye Class/Example | Reference |

|---|---|---|---|

| Aniline-2-sulfonic acid | Generic Phenol/Naphthol | Azo Dye | unb.ca |

| o-Tolidine | Chicago Acid (4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid) | Salt-Free Azo Dye | orgsyn.org |

| Aniline | J Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) | N-phenyl J acid (intermediate) | chemicalbook.com |

| Various Sulfonic Acid-based Amines | 4-hydroxyl-1-methyl-2-(1H)-quinolone | Heterocyclic Acid Dyes | rsc.org |

Condensation Reactions, including Schiff Base Formation

The hydroxyl group of 7-hydroxy-2-naphthalenesulfonic acid can be converted into an amino group via the Bucherer reaction . This is a reversible nucleophilic substitution reaction carried out in the presence of ammonia (B1221849) and an aqueous sodium bisulfite solution. wikipedia.orgwikipedia.orgorganicreactions.org The mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite to form the corresponding 7-amino-2-naphthalenesulfonic acid. wikipedia.orgyoutube.com This amino derivative can then readily undergo condensation with aldehydes and ketones to form Schiff bases (imines).

Furthermore, the activated naphthalene ring can participate in condensation reactions with aldehydes, such as formaldehyde (B43269). This reaction leads to the formation of polymeric structures where naphthalene units are linked by methylene (B1212753) bridges. Polymers based on the condensation of naphthalenesulfonic acid with formaldehyde are widely used as dispersants. echemi.com Similar polymers have been developed from 6-hydroxy-2-naphthalenesulfonic acid and other naphthols. google.comchemicalbook.com

Polymerization Mechanisms: Oxidative Polycondensation and Conjugated Polymer Formation

The phenolic nature of 7-hydroxy-2-naphthalenesulfonic acid makes it a candidate for oxidative polycondensation. This type of polymerization involves the coupling of monomer units through an oxidative process, often catalyzed by enzymes or chemical oxidants. For phenolic compounds, this typically results in the formation of C-C and C-O linkages between the aromatic rings. While specific research on the oxidative polycondensation of 7-hydroxy-2-naphthalenesulfonic acid is not widely documented, studies on related compounds like 2,7-dihydroxynaphthalene (B41206) demonstrate the feasibility of this approach to create polyphenol-type polymers.

As mentioned previously, condensation polymerization with aldehydes like formaldehyde is a well-established route. echemi.com The reaction proceeds via electrophilic substitution on the activated rings, creating a network polymer. The resulting sodium salt of the 2-naphthalenesulfonic acid-formaldehyde polymer is known for its application as a dispersing agent. echemi.com

Chelation and Metal Complex Formation

Chelation is a process where a single central metal ion is bound by multiple coordination sites within the same ligand, forming a stable, ring-like structure known as a chelate. beloit.eduwikipedia.org 7-Hydroxy-2-naphthalenesulfonic acid possesses two potential coordinating sites: the hydroxyl (-OH) group and the sulfonic acid (-SO₃H) group. The arrangement of these groups can facilitate the formation of chelate complexes with various metal ions.

The formation of a stable chelate is most favorable when the coordinating groups are positioned to form five- or six-membered rings with the metal ion. beloit.edu In 7-hydroxy-2-naphthalenesulfonic acid, the hydroxyl group at C-7 and the sulfonic acid group at C-2 are too far apart to chelate a single metal ion intramolecularly. However, the hydroxyl group at C-7 and the potential for coordination at the C-8 position of the ring could create a five-membered chelate ring. More commonly, the molecule can act as a bidentate or polydentate ligand in forming intermolecular complexes or when other coordinating ligands are present. The hydroxyl group, acting as a phenoxide, and one of the oxygens from the sulfonate group can coordinate to a metal center. Such interactions are crucial in the context of mordant dyes, where a metal ion (the mordant) forms a complex between the dye molecule and the fabric.

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involving 7-hydroxy-2-naphthalenesulfonic acid is essential for controlling reaction outcomes.

Proton-Transfer Kinetics: Studies on the closely related isomer, 7-hydroxy-1-naphthalenesulfonic acid (HNS), have provided significant insight into the photophysical behavior of the hydroxyl group. nih.gov In its lowest excited singlet state, the monoanion of HNS undergoes a pseudo-first-order dissociation (proton loss from the hydroxyl group). nih.govnih.gov The rate of this proton transfer is highly dependent on the solvent composition. For instance, in aqueous solutions containing dimethylsulfoxide (DMSO) or formamide, the rate constant for dissociation decreases as the concentration of the organic cosolvent increases. nih.govnih.gov This phenomenon is attributed to the disruption of the aqueous solvent cage around the molecule, which impairs the highly efficient Grotthus proton-transfer mechanism. nih.govnih.gov

Sulfonation Mechanism: The sulfonation of 2-naphthol is believed to proceed via the initial formation of a sulfate (B86663) ester at the hydroxyl group. This intermediate then undergoes an intramolecular rearrangement to place the sulfonic acid group onto the aromatic ring. nih.govgoogle.com Kinetic modeling of the sulfonation of 2-naphthol in concentrated sulfuric acid has identified the formation rates of various mono- and disulfonic acid isomers, confirming a complex reaction network where product distribution is kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures. acs.org

Bucherer Reaction Mechanism: The mechanism of the Bucherer reaction is a well-studied example of nucleophilic aromatic substitution. It begins with the protonation of the naphthol ring, followed by the nucleophilic addition of a bisulfite ion to form a tetralone sulfonic acid intermediate. wikipedia.org This intermediate is then attacked by ammonia (or an amine). Subsequent dehydration and elimination of the bisulfite ion yield the final naphthylamine product. wikipedia.orgyoutube.com Kinetic studies have explored the rates of reaction between various naphtholsulfonic acids and sodium bisulfite, providing quantitative data on this important transformation. rsc.org

Table 3: Compound Names Mentioned in Article

| Systematic Name | Common or Trivial Name |

|---|---|

| 2-Naphthalenesulfonic acid, 7-hydroxy- | Cassella's F acid, F-Acid |

| Naphthalen-2-ol | 2-Naphthol, β-Naphthol |

| Naphthalene-2,7-disulfonic acid | - |

| 2-Naphthol-1-sulfonic acid | - |

| 2-Naphthol-8-sulfonic acid | Crocein Acid |

| 2-Naphthol-6-sulfonic acid | Schaeffer's acid |

| 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | N-phenyl J acid |

| 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | J acid |

| 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid | Chicago Acid |

| Sodium 2-naphthalenesulfonate | - |

Advanced Characterization and Analytical Research Techniques

Spectroscopic Analysis of 2-Naphthalenesulfonic Acid, 7-hydroxy- and its Derivatives

Spectroscopic methods provide a detailed view of the molecular structure and electronic properties of 2-Naphthalenesulfonic acid, 7-hydroxy-. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy each offer unique insights into the compound's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Naphthalenesulfonic acid, 7-hydroxy-, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts and coupling patterns (singlets, doublets, triplets) of these protons are influenced by the positions of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display a unique signal for each of the ten carbon atoms in the naphthalene ring, unless symmetry results in equivalence. The carbons directly attached to the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group will show characteristic downfield and upfield shifts, respectively.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Naphthalenesulfonic acid, 7-hydroxy-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | m | Aromatic Protons |

| ¹H | 9.0 - 10.0 (variable) | br s | Hydroxyl Proton |

| ¹³C | 110 - 160 | - | Aromatic and Hydroxyl-bearing Carbons |

| ¹³C | 120 - 145 | - | Sulfonic acid-bearing Carbon |

| Note: This table presents generalized predicted data based on the analysis of similar compounds. Actual experimental values may vary. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Naphthalenesulfonic acid, 7-hydroxy- is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, sulfonic acid, and aromatic naphthalene components.

The spectrum of a related compound, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, shows key absorbances that can be used for comparative purposes. nih.gov The broad O-H stretching vibration of the hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹. The sulfonic acid group gives rise to strong, characteristic S=O stretching vibrations, usually found between 1350-1470 cm⁻¹ (asymmetric) and 1120-1230 cm⁻¹ (symmetric). The C-S stretching vibration appears in the 620-780 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of sharp peaks in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for 2-Naphthalenesulfonic acid, 7-hydroxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1350 - 1470 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1120 - 1230 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| C-S Bond | C-S Stretch | 620 - 780 |

| Note: The exact positions of these bands can be influenced by intermolecular interactions and the physical state of the sample. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system of 2-Naphthalenesulfonic acid, 7-hydroxy- is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals. The presence of the hydroxyl and sulfonic acid substituents influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).

Naphthalene itself exhibits characteristic absorption bands. The electronic absorption spectra of derivatives like flavone (B191248) and 7-hydroxyflavone (B191518) show how hydroxyl groups can influence these transitions. chemicalbook.com For 2-Naphthalenesulfonic acid, 7-hydroxy-, π → π* transitions of the aromatic system are expected. The addition of a hydroxyl group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthalene sulfonic acid. The specific λ_max values would be sensitive to the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for 2-Naphthalenesulfonic acid, 7-hydroxy-

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 220 - 250 |

| π → π (lower energy) | 260 - 350 |

| Note: These are estimated ranges. Experimental values will depend on the solvent and pH. |

Fluorescence Spectroscopy and Photoluminescence Properties

Naphthalene and many of its derivatives are known to be fluorescent, and 2-Naphthalenesulfonic acid, 7-hydroxy- is expected to exhibit photoluminescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular structure and its environment.

Studies on related compounds, such as 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives, demonstrate that their fluorescence properties, including emission maxima and quantum yields, are highly sensitive to the polarity of the solvent. nih.govacs.org A blue shift in the emission maximum is often observed in less polar environments. The proton-transfer kinetics of the photoexcited state of the isomeric 7-hydroxy-1-naphthalenesulphonic acid have been studied, indicating that such compounds have interesting photophysical behaviors in different solvent systems. sigmaaldrich.com The fluorescence of 2-Naphthalenesulfonic acid, 7-hydroxy- is therefore likely to be influenced by factors such as solvent polarity and pH, which can affect the protonation state of the hydroxyl and sulfonic acid groups.

Table 4: Anticipated Fluorescence Properties of 2-Naphthalenesulfonic acid, 7-hydroxy-

| Property | Expected Behavior |

| Excitation Wavelength (λ_ex) | Dependent on UV-Vis absorption, likely in the 260-350 nm range |

| Emission Wavelength (λ_em) | Expected in the 350-500 nm range, sensitive to solvent polarity |

| Stokes Shift | The difference between λ_ex and λ_em, will vary with the environment |

| Quantum Yield | Expected to be solvent-dependent |

| Note: This table describes expected general behavior based on analogous compounds. |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation and purification of 2-Naphthalenesulfonic acid, 7-hydroxy- from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most prominent method used for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a polar and ionizable compound like 2-Naphthalenesulfonic acid, 7-hydroxy-, reversed-phase HPLC (RP-HPLC) is a highly suitable method.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of naphthalenesulfonic acid derivatives is often achieved using C18 or C8 columns. sielc.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a buffer or an ion-pairing agent to control the retention and peak shape of the analyte. For instance, a method for separating similar compounds uses an acetonitrile/water mobile phase containing phosphoric acid. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as around 230 nm or 270 nm. sielc.comresearchgate.net

Table 5: Representative HPLC Method Parameters for the Analysis of Naphthalenesulfonic Acid Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Phosphoric acid, acetic acid, or an ion-pairing reagent (e.g., tetrabutylammonium) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~230 nm or ~270 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Note: This table provides a general HPLC methodology based on the analysis of related compounds. Method optimization would be required for 2-Naphthalenesulfonic acid, 7-hydroxy-. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile technique for the separation and identification of naphthalenesulfonic acids, including the 7-hydroxy- derivative. The separation is influenced by the choice of the stationary phase, mobile phase, and detection method.

Research Findings: For the analysis of various naphthalenesulfonic acids, amino-functionalized high-performance thin-layer chromatography (HPTLC) plates (NH2 F254s) have proven effective. sigmaaldrich.commerckmillipore.com A common mobile phase for these separations involves a mixture of ethanol (B145695) and an ammonia (B1221849) solution at a specific pH, often with the addition of a salt like sodium chloride to improve resolution. sigmaaldrich.commerckmillipore.com Another approach for related aromatic acids uses reversed-phase (RP-18) TLC plates with an ion-pairing agent, such as tetraethylammonium (B1195904) bromide, added to an acetone/water mobile phase. merckmillipore.com

Detection is typically achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, where the aromatic rings of the naphthalene compounds absorb light and become visible. sigmaaldrich.commerckmillipore.commerckmillipore.com The retention factor (Rf) value for each separated spot is then calculated to identify the compounds by comparing them to standards. While specific Rf values for 7-hydroxy-2-naphthalenesulfonic acid are not detailed in the provided context, the methodology is well-established for this class of compounds. The technique is valued for its simplicity, speed, and ability to analyze multiple samples simultaneously. nih.gov

Table 1: Representative TLC Conditions for Naphthalenesulfonic Acids

| Stationary Phase | Mobile Phase (Eluent) | Detection Method | Reference |

|---|---|---|---|

| HPTLC NH2 F254s | Ethanol / Ammonia (pH 12) (60:40, v/v) with 0.18 M NaCl | UV at 254 nm | sigmaaldrich.commerckmillipore.com |

| TLC RP-18 F254s | Acetone / Water (50:50, v/v) with 0.1 mol/L Tetraethylammonium bromide | UV at 254 nm | merckmillipore.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of 7-hydroxy-2-naphthalenesulfonic acid. The compound has a molecular formula of C₁₀H₈O₄S and a monoisotopic mass of approximately 224.014 g/mol . epa.gov

Research Findings: In mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), the compound is typically observed as a deprotonated molecule, [M-H]⁻, in negative ion mode due to the acidic nature of the sulfonic acid and hydroxyl groups. The analysis provides an accurate mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns. Collision-induced dissociation (CID) of the precursor ion reveals characteristic structural information. For aromatic sulfonic acids, a key fragmentation pathway is the neutral loss of the sulfur trioxide (SO₃) group. uab.edu This results in a prominent fragment ion corresponding to the loss of approximately 80 Da from the precursor ion. uab.edu The stability of the aromatic ring means that it often remains intact during fragmentation. libretexts.org Further fragmentation of the naphthoxide ion could occur, but the loss of SO₃ is a primary diagnostic marker for this class of compounds.

Table 2: Predicted Mass Spectrometry Data for 7-hydroxy-2-naphthalenesulfonic acid

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈O₄S | epa.govnih.gov |

| Average Molecular Weight | 224.23 g/mol | epa.govnih.govncats.io |

| Monoisotopic Mass | 224.01433 g/mol | epa.gov |

| Primary Ion (Negative ESI) | [M-H]⁻ at m/z 223.007 | |

| Characteristic Fragment Ion (MS/MS) | Neutral loss of SO₃ (-79.957 Da) | uab.edu |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of molecules. ossila.com For 7-hydroxy-2-naphthalenesulfonic acid, CV can provide insights into the oxidation potential of the hydroxyl group attached to the naphthalene ring system.

Research Findings: While specific studies on the cyclic voltammetry of 7-hydroxy-2-naphthalenesulfonic acid are not prevalent in the searched literature, the electrochemical behavior of structurally similar compounds, such as 4-amino-3-hydroxynaphthalene sulfonic acid, has been investigated. researchgate.net In these studies, the hydroxy and amino groups on the aromatic ring are electrochemically active and can be oxidized. researchgate.net

A typical CV experiment for 7-hydroxy-2-naphthalenesulfonic acid would involve scanning the potential at a working electrode (like a glassy carbon electrode) and observing the current response. ossila.com The oxidation of the hydroxyl group is expected to be an irreversible process, appearing as an anodic peak in the voltammogram. The potential at which this peak occurs provides information about the thermodynamics of the electron transfer process. The relationship between the peak current and the scan rate can be used to determine whether the reaction is diffusion-controlled or adsorption-controlled. theijes.com Such studies are crucial for understanding potential degradation pathways and for the development of electrochemical sensors.

Table 3: Principles of Cyclic Voltammetry for Characterizing 7-hydroxy-2-naphthalenesulfonic acid

| Parameter Investigated | Expected Observation | Information Gained | Reference |

|---|---|---|---|

| Oxidation Potential | Anodic peak corresponding to the oxidation of the -OH group. | Thermodynamic ease of oxidation. | ossila.comresearchgate.net |

| Peak Current vs. Scan Rate | Dependence of peak current on the scan rate or its square root. | Kinetics of the electrode process (diffusion vs. adsorption). | theijes.com |

| Reversibility | Likely irreversible, as indicated by the absence of a corresponding reduction peak. | Stability of the oxidized species. | theijes.com |

Development of Advanced Detection and Quantification Protocols in Complex Matrices

The detection and quantification of 7-hydroxy-2-naphthalenesulfonic acid and other aromatic sulfonates in complex matrices, such as industrial wastewater and environmental water samples, require highly sensitive and selective analytical methods. researchgate.net These protocols typically involve a sample pre-concentration step followed by advanced chromatographic separation and detection.

Research Findings: Solid-phase extraction (SPE) is a commonly employed technique for the extraction and pre-concentration of naphthalenesulfonates from aqueous samples. researchgate.net This step is crucial for removing interfering substances and enriching the analyte to a detectable concentration level.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of these compounds. researchgate.netresearchgate.net The use of volatile ion-pairing agents, such as trialkylamines, in the mobile phase can enhance the chromatographic separation of highly water-soluble aromatic sulfonates. researchgate.net Detection using tandem mass spectrometry in selected reaction monitoring (SRM) mode provides excellent selectivity and sensitivity, allowing for quantification at levels as low as micrograms per liter (µg/L). researchgate.net For instance, a method using tributylamine (B1682462) as an ion-pairing agent for HPLC-ESI-MS/MS achieved detection limits for various naphthalenesulfonic acids ranging from 3 to 74 µg/L in industrial wastewater. researchgate.net

Table 4: Example of an Advanced Analytical Protocol for Aromatic Sulfonates

| Analytical Step | Technique/Method | Performance Details | Reference |

|---|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Pre-concentration and removal of matrix interferences. | researchgate.net |

| Separation | High-Performance Liquid Chromatography (HPLC) with an ion-pairing agent (e.g., tributylamine). | Effective separation of polar, water-soluble analytes. | researchgate.net |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI). | Limits of detection in the range of 3–74 µg/L. Concentrations from 0.1 mg/L to 2.1 mg/L found in textile wastewater. | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Naphthalenesulfonic Acid, 7 Hydroxy Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-hydroxy-2-naphthalenesulfonic acid, these methods provide a detailed picture of its electronic landscape, governing its reactivity and interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular structure and properties of naphthalene (B1677914) derivatives. researchgate.netdntb.gov.uanih.gov By approximating the electron density, DFT calculations can accurately predict geometric parameters such as bond lengths and angles, as well as vibrational frequencies. For instance, studies on similar naphthalene-based compounds have utilized the B3LYP functional with various basis sets, like 6-311G(d,p), to achieve a good correlation between theoretical and experimental data. researchgate.netresearchgate.net These calculations confirm the non-linear, asymmetric structure of such molecules and provide a foundation for further analysis of their electronic characteristics. The optimized molecular structure obtained from DFT is crucial for subsequent computational studies, including those on its reactivity and biological activity. dntb.gov.ua

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally indicates higher chemical reactivity, greater polarizability, and potential for biological activity. researchgate.netnih.gov

For naphthalene derivatives, the HOMO is typically delocalized across the aromatic rings, while the LUMO distribution can vary depending on the substituents. nih.govresearchgate.net The HOMO-LUMO gap can be influenced by the presence of functional groups. For example, substituting naphthalene with hydroxyl or sulfonic acid groups will alter the energies of these frontier orbitals and, consequently, the molecule's reactivity profile. researchgate.net Computational studies on related compounds have determined HOMO-LUMO gaps using DFT calculations, providing insights into their electronic transitions and charge transfer interactions. researchgate.netsamipubco.com

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| Aryl-Substituted Isoindole | PBE0-D3BJ/def2-TZVP | - | - | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas usually denote neutral or slightly electron-rich regions, respectively. researchgate.net

For a molecule like 7-hydroxy-2-naphthalenesulfonic acid, the MEP map would likely show a high negative potential around the oxygen atoms of the hydroxyl and sulfonic acid groups, making them potential sites for hydrogen bonding and interactions with electrophiles. scispace.comproteopedia.org The aromatic rings would exhibit a more complex potential distribution, influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group. This detailed visualization of the electrostatic landscape is crucial for understanding intermolecular interactions, such as those involved in crystal packing, solvent effects, and binding to biological targets. researchgate.netscispace.com

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in mapping out the intricate details of chemical reactions. For 7-hydroxy-2-naphthalenesulfonic acid, theoretical methods can be employed to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of various chemical transformations.

For instance, studies on proton-transfer kinetics of excited-state 7-hydroxy-1-naphthalenesulfonic acid have utilized theoretical frameworks to understand the dissociation and protonation processes. nih.gov Such studies can reveal how the solvent environment influences the reaction pathway, for example, by disrupting the solvent cage and affecting the Grotthus proton-transfer mechanism. nih.gov By modeling the potential energy surface, researchers can identify the most stable conformations of the molecule and the energy barriers that must be overcome for a reaction to proceed. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govresearchgate.net By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that are correlated with the property of interest. These descriptors can be categorized as 1D, 2D, or 3D, capturing different aspects of the molecular structure. nih.gov

For 7-hydroxy-2-naphthalenesulfonic acid and its derivatives, QSAR models could be developed to predict a range of properties, from their reactivity in specific chemical reactions to their potential biological effects. nih.gov The development of a robust QSAR model involves several key steps, including data curation, descriptor calculation, model building using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous validation. nih.govcadaster.eu A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of molecules with desired properties. plos.org The applicability domain of the model defines the chemical space for which its predictions are reliable. nih.gov

| Descriptor Type | Description | Examples |

|---|---|---|

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Counts |

| 2D Descriptors | Derived from the 2D representation of the molecule (connectivity). | Topological Indices, Connectivity Indices |

| 3D Descriptors | Calculated from the 3D coordinates of the atoms. | Molecular Shape, Steric Parameters, Quantum Chemical Descriptors |

Computational Design and Prediction of Novel Derivatives and Catalytic Activities

The insights gained from computational studies can be leveraged for the rational design of novel derivatives of 7-hydroxy-2-naphthalenesulfonic acid with enhanced or specific properties. By understanding the structure-activity relationships, researchers can computationally modify the parent molecule and predict the impact of these changes on its reactivity, biological interactions, or catalytic potential.

For example, by performing virtual screening of a library of computationally designed derivatives, it is possible to identify candidates with improved characteristics. Molecular docking simulations, a key computational tool, can predict the binding affinity and mode of interaction of these derivatives with a target protein, providing a basis for their potential biological activity. dntb.gov.ua Furthermore, theoretical calculations can be used to explore the potential of these new molecules to act as catalysts by examining their ability to stabilize transition states and lower activation energies for specific reactions. This in silico design and prediction process can significantly accelerate the discovery and development of new functional molecules based on the 7-hydroxy-2-naphthalenesulfonic acid scaffold.

Applications in Contemporary Biomedical Research

Development and Mechanism of Fluorescent Probes for Biomolecular Interactions

The naphthalene (B1677914) sulfonic acid scaffold is fundamental in the design of fluorescent probes, which are sensitive to their molecular surroundings. Changes in the local environment, such as polarity and viscosity, can alter their fluorescence properties, making them excellent tools for studying biological systems. torvergata.it When these probes bind to macromolecules like proteins, observable shifts in their fluorescence emission maxima and intensity can occur. torvergata.it

Naphthalenesulfonic acid derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are widely used fluorescent probes for characterizing protein binding sites. torvergata.itncats.io The fluorescence of these molecules often increases, accompanied by a blue shift in emission wavelength, upon binding to hydrophobic pockets in proteins. torvergata.it The mechanism for this fluorescence enhancement involves the interaction between the negatively charged sulfonate group of the probe and cationic groups (like arginine and lysine) on the protein surface. torvergata.it This ion pairing can reduce the rate of intermolecular charge transfer, leading to a stronger fluorescent signal. torvergata.it This principle allows researchers to monitor protein conformational changes and investigate binding events without the probe needing to bind to a deeply buried hydrophobic site. torvergata.it

While direct studies on 7-hydroxy-2-naphthalenesulfonic acid are less common, the established behavior of related naphthalenesulfonic probes provides a strong basis for their application in studying the dynamics of protein and nucleic acid interactions. These probes can provide quantitative data on binding affinity and the nature of the binding sites. torvergata.it

Fibrillar collagens are essential structural proteins stabilized by covalent intermolecular cross-linking, a process vital for the mechanical function of tissues. nih.gov This process is initiated by the enzyme lysyl oxidase, which converts specific lysine (B10760008) and hydroxylysine residues into reactive aldehydes, leading to the formation of various cross-links. nih.govnih.gov A separate, non-enzymatic process known as glycation can also lead to the formation of cross-links called Advanced Glycation End-products (AGEs). nih.govsigmaaldrich.com

Some of these AGEs, notably pentosidine, are naturally fluorescent and can serve as biomarkers for the accumulation of cross-links, which is associated with aging and certain diseases. nih.gov The detection and quantification of collagen and elastin (B1584352) cross-links are often achieved through methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. nih.govnih.gov While 7-hydroxy-2-naphthalenesulfonic acid is not directly used as a staining agent for these structures, the principle of using fluorescence to detect and quantify specific biological cross-links is a key area of research. The development of specific fluorescent probes that can target and signal the presence of particular cross-links in collagen and elastin remains an important goal in understanding tissue pathology.

Exploration of Biological Activities and Therapeutic Potential (Research Focus)

The chemical structure of 7-hydroxy-2-naphthalenesulfonic acid, also known as Cassella's acid F, makes it a valuable starting point for investigating new biological activities and for the development of potential therapeutic agents. nih.gov

Naphthalene derivatives are recognized for their therapeutic potential, forming the core of several established antimicrobial drugs. nih.govnih.gov Research has demonstrated that synthetic derivatives of naphthalene exhibit significant antimicrobial properties. nih.govresearchgate.net Specifically, compounds derived from hydroxylated naphthalene structures, such as β-naphthol, have shown potent activity. nih.gov

The antimicrobial potential of various naphthalene derivatives has been evaluated against a range of pathogens. Studies on related structures, such as derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, have confirmed that specific chemical modifications can lead to compounds with significant activity against bacteria like Staphylococcus aureus and Escherichia coli. nih.govgoogle.com The mechanism of action is often linked to the disruption of microbial processes or structures. The table below summarizes findings for various classes of naphthalene derivatives.

| Derivative Class | Target Microorganisms | Key Research Findings | Citation |

| Naphthylamine Azetidinones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Compounds showed broad-spectrum antibacterial activity. | google.com |

| Hydroxy Naphthalene Sulfonic Acid Derivatives | E. coli, S. aureus | Specific substitutions on the benzylidene amino portion were found to enhance antimicrobial activity. | google.com |

| Naphthofuran Derivatives | Various bacteria and fungi | Coupling with quinoline (B57606) and azetidine (B1206935) nuclei resulted in significant antimicrobial activities. | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Various bacteria and fungi | Heterocyclic derivatives synthesized from related structures showed potential as antimicrobial agents. | nih.gov |

The antioxidant properties of hydroxylated naphthalenes are an area of active investigation. The primary mechanism by which phenolic compounds act as antioxidants is through hydrogen atom transfer (HAT) from the hydroxyl group to a free radical, which neutralizes the radical and terminates oxidative chain reactions. nih.gov

A systematic study of dihydroxynaphthalenes (DHNs) provides insight into the structure-activity relationship for these compounds. torvergata.it Research comparing DHNs with hydroxyl groups in different positions on the naphthalene ring revealed that the position significantly influences antioxidant power. torvergata.itnih.gov The key findings are summarized below.

| Compound Type | Mechanism Insight | Antioxidant Performance | Citation |

| α-hydroxylated naphthalenes (e.g., 1-HN, 1,8-DHN) | The hydrogen atom transfer (HAT) process is energetically favored from the α-position. | Higher antioxidant power observed in DPPH and FRAP assays. | torvergata.itnih.gov |

| β-hydroxylated naphthalenes (e.g., 2-HN, 2,7-DHN) | Oxidation pathways involving HAT from the β-hydroxyl group are less favored. | Lower antioxidant power compared to α-substituted counterparts. | torvergata.itnih.gov |

These findings suggest that 7-hydroxy-2-naphthalenesulfonic acid, which has a β-hydroxylation pattern, would be a less potent antioxidant via the direct hydrogen atom transfer mechanism compared to its α-hydroxylated isomers. torvergata.it The antioxidant activity is governed by the generation and fate of the intermediate naphthoxyl radicals formed during the process. torvergata.it

7-Hydroxy-2-naphthalenesulfonic acid and its close chemical relatives are valuable precursors in the synthesis of more complex bioactive molecules. nih.gov The presence of reactive sites—the hydroxyl group and the aromatic ring—allows for a variety of chemical modifications. Furthermore, the sulfonic acid group is often used in drug design to enhance water solubility, a critical property for the administration and bioavailability of many drugs. researchgate.net

For example, related compounds like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide serve as key intermediates for synthesizing diverse heterocyclic compounds, including Schiff's bases, pyrazoles, oxadiazoles, and triazoles, many of which are screened for antimicrobial activity. nih.gov Similarly, patents describe methods where derivatives like 7-amino-4-hydroxy-2-naphthalene sulfonic acid are used as the primary raw material to produce more complex disulfonic acids through reactions like sulfonation. This demonstrates the role of this class of compounds as foundational building blocks in the multistep synthesis of specialized chemicals and potential active pharmaceutical ingredients (APIs).

Research in Advanced Materials Science and Engineering

Synthesis and Characterization of Conjugated Polymers and Polyimines from Derivatives

Derivatives of 2-naphthalenesulfonic acid, 7-hydroxy-, particularly its amino-substituted counterpart, 7-amino-4-hydroxy-2-naphthalenesulfonic acid, serve as valuable monomers for the synthesis of water-soluble conjugated polymers. These materials are of significant interest due to their unique optical and electronic properties.

One facile, one-pot synthesis method involves the oxidative polymerization of the monomer in an alkaline medium using hydrogen peroxide (H₂O₂) as an oxidant. This process generates radical active sites that initiate the coupling of monomer units to form a polynaphthol-type polymer. The reaction is typically carried out at an elevated temperature (around 70 °C), and the resulting polymer can be precipitated and purified. researchgate.net

Furthermore, these derivatives can be used to create polyimines, also known as Schiff base polymers. This is achieved through a condensation reaction between the amino-naphthalene sulfonic acid derivative and an aldehyde, such as 4-hydroxybenzaldehyde. The resulting Schiff base monomer is then polymerized, again using an oxidative agent like H₂O₂, to form the final polyimine. researchgate.net The molecular structures of these monomers and polymers are typically confirmed using spectroscopic techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The presence of the sulfonic acid group (-SO₃H) imparts high water solubility to these polymers, a desirable characteristic for many processing applications. researchgate.net

Optical and Electrochemical Properties of Polymeric Systems

Polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid exhibit noteworthy optical and electrochemical properties, making them promising candidates for optoelectronic devices. Naphthalene-based polymers are known for properties such as intense fluorescence and non-linear optical behavior. researchgate.net

The synthesized polymers demonstrate lower optical and electrochemical band gaps compared to their corresponding monomers, a characteristic feature of extended π-conjugation in the polymer backbone. researchgate.net For instance, a polyimine derived from a Schiff base monomer (PANAPSASB) shows a significant reduction in its optical band gap (E_g) upon polymerization. This band gap can be further tuned by the solvent environment, a phenomenon known as solvatochromism. In polar protic solvents, a more pronounced bathochromic (red) shift is observed, indicating a greater delocalization of electrons along the polymer chain. researchgate.net

The polynaphthol derivative has been shown to exhibit bicolored fluorescent light emission, with a quantum yield of 8.6% for its photoluminescence emission at 410 nm in DMF. researchgate.net These properties are crucial for applications in devices like electrochromic and electroluminescence devices. researchgate.net

| Solvent | λ_onset (nm) | Optical Band Gap (E_g) (eV) |

|---|---|---|

| Water (H₂O) | 515 | 2.41 |

| Ethanol (B145695) (EtOH) | 502 | 2.47 |

| Methanol (MeOH) | 500 | 2.48 |

| Dimethylformamide (DMF) | 476 | 2.60 |

| Dimethyl sulfoxide (DMSO) | 470 | 2.64 |

Data sourced from Kaya, İ., et al. (2022). researchgate.net

Thermal Stability Studies of Derived Polymers

The thermal stability of polymers is a critical parameter for their application in electronic and high-performance devices. Polyimines, or Schiff base polymers, are a class of conjugated polymers generally recognized for their high thermal stability. researchgate.net The thermal characteristics of polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid have been analyzed using methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net

Development of Semiconductor Materials Based on 2-Naphthalenesulfonic Acid Derivatives

Conjugated polymers, by their nature, possess semiconductor properties, which are fundamental to their use in modern electronics. The polymers synthesized from derivatives of 2-naphthalenesulfonic acid, 7-hydroxy- are considered promising semiconductor materials. researchgate.net This potential stems from their extended π-conjugated systems, which facilitate charge transport.

The key indicator of a material's semiconductor potential is its band gap. The synthesized polymers from 7-amino-4-hydroxy-2-naphthalenesulfonic acid exhibit significantly lower optical and electrochemical band gaps than the monomers they are derived from. researchgate.net For example, the optical band gap was found to be as low as 2.41 eV. researchgate.net This reduction in the band gap is a direct result of increased electron delocalization along the polymer backbone, which is a prerequisite for charge mobility.

While many high-performance organic semiconductors are based on naphthalene-tetracarboxylic diimides (NDIs), the development of water-soluble sulfonated naphthalene-based polymers offers advantages like processability and the potential for new applications in areas such as organic field-effect transistors (OFETs) and photovoltaics. researchgate.netosti.gov The presence of sulfonic acid groups helps retain the semiconductor properties of the conjugated backbone while enhancing solubility. researchgate.net

Research into Corrosion Protection Coatings (e.g., Polypyrrole Doping)

Derivatives of 2-naphthalenesulfonic acid are being actively researched for their role in creating advanced anti-corrosion coatings. One of the most effective strategies involves using them as doping agents for conductive polymers, such as polypyrrole (PPy), which can be electrodeposited onto metal surfaces.

In a study on the corrosion protection of AA2024-T3 aluminum alloy, 2-naphthalenesulfonic acid (2NS) was used as a dopant during the electrochemical deposition of polypyrrole. The resulting 2NS-doped polypyrrole coating demonstrated exceptional performance. ossila.com The chemical structure of the dopant plays a crucial role in the effectiveness of the corrosion protection.

Electrochemical tests, including Tafel curve analysis, were used to evaluate the anti-corrosion behavior. The results showed that the 2NS-doped polypyrrole coating provided significantly better corrosion protection compared to the bare aluminum alloy and coatings with other dopants like p-toluenesulfonic acid (pTSA). ossila.com The protection efficiency of the 2NS-doped coating was remarkably high, reaching 99.99%. ossila.com This high level of protection is attributed to the influence of the dopant's chemical structure on the properties of the polypyrrole film.

| Coating System | Protection Efficiency |

|---|---|

| Bare AA2024-T3 | - |

| Polypyrrole with p-toluenesulfonic acid (pTSA) | Noted as providing better protection than bare alloy |

| Polypyrrole with 2-naphthalenesulfonic acid (2NS) | 99.99% |

Data sourced from Lin, M. C., et al. (2024). ossila.com

Catalytic Applications in Organic Synthesis (e.g., Sulfonated Catalysts in Condensation Reactions)

The sulfonic acid group attached to the naphthalene (B1677914) ring provides strong Brønsted acidity, making derivatives of 2-naphthalenesulfonic acid, 7-hydroxy- attractive candidates for developing solid acid catalysts. These heterogeneous catalysts are highly valued in organic synthesis because they are stable, easily separated from the reaction mixture, and can be recovered and reused, aligning with the principles of green chemistry.

A prominent example is the immobilization of 7-amino-1-naphthalenesulfonic acid (ANSA) onto a silica support via a sol-gel technique. researchgate.net This process creates a robust, nano-sized heterogeneous catalyst with strong Brønsted acid sites. The catalytic performance of this material was successfully tested in the esterification of n-butyl alcohol, where it achieved 88% conversion of the alcohol with 100% selectivity towards the desired ester product. researchgate.net The catalyst demonstrated excellent reusability without significant loss of activity. researchgate.net

Furthermore, sulfonated compounds are known to be effective catalysts for condensation reactions. For instance, naphthalene sulfonic acid is a key reactant in the synthesis of naphthalene sulfonic acid formaldehyde (B43269) condensates, a reaction that proceeds under acidic conditions. This demonstrates the utility of the inherent acidity of the sulfonic acid group in promoting important industrial chemical transformations. These sulfonated catalysts represent a stable and effective alternative to traditional liquid acid catalysts in various organic reactions. researchgate.net

Toxicological Research and Health Risk Assessment Methodologies

Investigation of Metabolic Pathways and Formation of Toxic Intermediates (e.g., Carcinogenic Amines)

The biotransformation of 2-naphthalenesulfonic acid, 7-hydroxy-, also known as Cassella's acid F, is a crucial aspect of its toxicological evaluation. While specific metabolic pathway studies for this compound are not extensively detailed in public records, the metabolism of related naphthalene (B1677914) compounds offers insights into potential metabolic routes. The primary function of metabolic pathways is to convert foreign compounds into more water-soluble forms to facilitate their excretion. For aromatic compounds, this often involves hydroxylation followed by conjugation. Since 7-hydroxy-2-naphthalenesulfonic acid already possesses a hydroxyl group, it can directly undergo phase II conjugation reactions, such as glucuronidation and sulfation, which are common detoxification pathways. nih.gov

A significant concern with many naphthalenesulfonic acid derivatives, particularly those used in the dye industry, is the potential for the formation of carcinogenic aromatic amines through metabolic processes. industrialchemicals.gov.au For instance, azo dyes can undergo reductive cleavage of the azo bond (–N=N–), releasing their constituent aromatic amines, some of which are known carcinogens. industrialchemicals.gov.aunih.gov Although 7-hydroxy-2-naphthalenesulfonic acid is not an amine itself, it is a precursor in the synthesis of certain dyes. Therefore, toxicological assessments must consider the possibility that larger dye molecules containing this moiety could be metabolized to release harmful intermediates.

Research on Genotoxicity and Carcinogenicity Mechanisms

The genotoxicity and carcinogenicity of 7-hydroxy-2-naphthalenesulfonic acid are evaluated within the broader context of naphthalenesulfonic acid derivatives. The primary mechanism of concern for the carcinogenicity of many aromatic compounds is their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations and initiate the process of carcinogenesis. nih.gov

For naphthalenesulfonic acids, the potential for genotoxicity is often linked to the release of carcinogenic aromatic amines through metabolism. industrialchemicals.gov.au 2-Naphthylamine, for example, is a known human carcinogen that operates through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts. nih.gov While 7-hydroxy-2-naphthalenesulfonic acid itself is not an amine, its use as a precursor in dye manufacturing raises concerns about the potential for the final dye product to release carcinogenic amines upon metabolic breakdown. industrialchemicals.gov.au

Genotoxicity studies on related compounds have yielded mixed results. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone), a natural dye ingredient, showed some evidence of weak mutagenicity in bacterial assays and was borderline positive in some mammalian cell assays for clastogenicity (the ability to cause chromosome damage). nih.gov However, in vivo studies in animals were largely negative. nih.gov Another related compound, 2-naphthalene sulfonate (2-NS), has been shown to induce genotoxicity in fish, as indicated by micronucleus and comet assays. nih.gov These findings highlight the importance of evaluating each naphthalenesulfonic acid derivative individually. The sulfonic acid group is generally considered to reduce the genotoxic potential of aromatic compounds by increasing their water solubility and facilitating their excretion, thereby reducing their ability to interact with DNA. However, comprehensive genotoxicity and carcinogenicity studies specifically on 7-hydroxy-2-naphthalenesulfonic acid are necessary for a conclusive assessment.

Methodological Approaches for Exposure Assessment in Toxicological Studies

Exposure assessment is a critical component of toxicological studies, aiming to quantify the contact of an individual or population with a chemical substance. For 7-hydroxy-2-naphthalenesulfonic acid, which is used in industrial settings, several methodological approaches can be employed to assess exposure.

Biomonitoring is a key method for assessing systemic exposure, which is the amount of the substance that has entered the body. This involves the measurement of the chemical or its metabolites in biological samples, most commonly urine or blood. For a water-soluble compound like 7-hydroxy-2-naphthalenesulfonic acid, urinary excretion is expected to be the main route of elimination. Therefore, analyzing urine for the parent compound or its specific metabolites can provide a reliable measure of absorbed dose. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose. nih.gov

Dermal exposure assessment is also relevant, particularly in manufacturing settings where direct skin contact with the substance may occur. This can be assessed using methods like wipe sampling of surfaces or the use of dermal patches worn by workers to collect any substance that comes into contact with the skin.

The data gathered from these various exposure assessment methods are essential for understanding the relationship between exposure levels and potential health effects.

Table 1: Methodological Approaches for Exposure Assessment

| Methodology | Description | Application for 2-Naphthalenesulfonic acid, 7-hydroxy- |

|---|---|---|

| Air Monitoring | Measurement of the concentration of the substance in the air of a specific environment. | To assess inhalation exposure in occupational settings where the compound is manufactured or used. |

| Personal Sampling | Use of portable devices worn by individuals to measure their personal exposure to airborne contaminants. | Provides a more accurate estimation of an individual worker's inhalation exposure throughout a work shift. |

| Biomonitoring | Measurement of the substance or its metabolites in biological specimens (e.g., urine, blood). | To determine the absorbed dose of the compound. Analysis of urine for the parent compound or its metabolites is a likely approach. nih.gov |

| Dermal Exposure Assessment | Quantification of the amount of a substance that comes into contact with the skin. | To assess exposure through skin contact in industrial settings, using methods like patches or wipe samples. |

Development of Health Effects Assessment Frameworks

The assessment of the potential health effects of chemical substances like 7-hydroxy-2-naphthalenesulfonic acid follows a structured framework, often referred to as risk assessment. This framework is a systematic process used by regulatory agencies and scientific bodies to evaluate the potential for adverse health effects from exposure to a chemical. The process generally consists of four key steps:

Hazard Identification: This initial step involves identifying the types of adverse health effects that a substance can cause. It is based on a comprehensive review of all available scientific literature, including in vitro (test tube) studies, in vivo (animal) studies, and human epidemiological data. For 7-hydroxy-2-naphthalenesulfonic acid, this would involve looking for effects such as skin and eye irritation, sensitization, systemic toxicity, genotoxicity, and carcinogenicity. fishersci.comtcichemicals.com

Dose-Response Assessment: This step aims to characterize the relationship between the dose of the substance and the incidence and severity of the adverse health effects identified in the hazard identification step. This typically involves determining a "no-observed-adverse-effect-level" (NOAEL) or a "lowest-observed-adverse-effect-level" (LOAEL) from animal studies.

Exposure Assessment: As detailed in the previous section, this step involves determining the extent of human exposure to the substance. This includes identifying the sources, pathways, routes, and magnitude of exposure.

Risk Characterization: This is the final step where the information from the previous three steps is integrated to estimate the likelihood of adverse health effects occurring in exposed populations. This is often done by comparing the estimated human exposure to the NOAEL or other toxicity values to determine a margin of safety.

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have developed sophisticated frameworks and tools, such as the EPA's Health Assessment Workspace Collaborative (HAWC), to facilitate this process and enhance transparency. epa.gov

Research Informing Regulatory Science and Safety Standards

Toxicological research on 7-hydroxy-2-naphthalenesulfonic acid and related compounds provides the scientific foundation for the development of regulatory science and safety standards. This research is crucial for regulatory agencies worldwide to make informed decisions about the safe production, use, and handling of chemicals.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires manufacturers and importers of chemicals to provide a comprehensive set of data on the properties and hazards of their substances. This information is used to conduct a chemical safety assessment and to implement appropriate risk management measures to protect human health and the environment.

In the United States, the EPA uses toxicological data to assess the risks of new and existing chemicals under the Toxic Substances Control Act (TSCA). nih.gov This includes evaluating potential hazards and exposures to determine if a chemical presents an unreasonable risk.

Furthermore, research findings are used to establish occupational exposure limits (OELs) to protect workers. These are legally enforceable standards, such as the Permissible Exposure Limits (PELs) set by the Occupational Safety and Health Administration (OSHA), or recommended guidelines. While a specific OEL may not exist for every chemical, data on related compounds can be used to set limits for classes of chemicals or for general workplace dust.

The overarching goal of this regulatory science is to ensure that chemicals are used in a way that minimizes risks to human health and the environment. This is an ongoing process that involves the continuous evaluation of new scientific information.

Q & A

Q. What are the optimal methods for synthesizing 7-hydroxy-2-naphthalenesulfonic acid in laboratory settings?

Methodological Answer: Synthesis typically involves sulfonation of β-naphthol (2-naphthol) using concentrated sulfuric acid under controlled temperature (80–100°C). The reaction mixture is monitored via thin-layer chromatography (TLC) for completion, followed by neutralization with sodium hydroxide to isolate the sodium salt. Alternative routes include diazotization of aromatic amines coupled with β-naphthol derivatives, as seen in azo dye synthesis (e.g., ). For high-purity yields, recrystallization from aqueous ethanol (1:3 v/v) is recommended .

Q. How can researchers effectively purify 7-hydroxy-2-naphthalenesulfonic acid from reaction mixtures?

Methodological Answer: Purification often employs ion-exchange chromatography (e.g., Dowex 50WX8–200 resin in H⁺ form) to separate sulfonic acid derivatives from unreacted precursors. Subsequent crystallization is achieved by adjusting pH to 2–3 using HCl, followed by vacuum filtration. For hydrate forms (e.g., 2-naphthalenesulfonic acid monohydrate), slow evaporation at 4°C in a desiccator yields crystalline products .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of 7-hydroxy-2-naphthalenesulfonic acid?

Methodological Answer:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm) and sulfonic acid group integration.

- FT-IR : Identify characteristic S=O stretching (1180–1120 cm⁻¹) and O-H vibrations (3400–3200 cm⁻¹).